4-Fluoro-2-nitrobenzoic acid

Organic Synthesis Process Chemistry Yield Optimization

The ortho-nitro group strongly activates the carboxylic acid (pKa ~2.14), enabling efficient coupling, while the para-fluoro substituent directs regioselectivity for cross-coupling and pharmaceutical scaffold construction. Used as a key intermediate in androgen receptor inhibitor synthesis (81% yield route). Distinct from 2-fluoro-4-nitro or 4-chloro analogs. Ideal for medicinal chemistry, agrochemical, and quality control labs. Bulk quantities available; order now.

Molecular Formula C7H4FNO4
Molecular Weight 185.11 g/mol
CAS No. 394-01-4
Cat. No. B1301877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-nitrobenzoic acid
CAS394-01-4
Molecular FormulaC7H4FNO4
Molecular Weight185.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H4FNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
InChIKeyYLUCXHMYRQUERW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-nitrobenzoic Acid CAS 394-01-4: Baseline Properties and Regulatory Context for Procurement Decisions


4-Fluoro-2-nitrobenzoic acid (CAS 394-01-4; molecular formula C7H4FNO4; MW 185.11 g/mol) is a substituted aromatic compound with a carboxylic acid, a nitro group, and a fluorine atom on the benzene ring [1]. It is typically supplied as a white to light yellow crystalline powder, with a melting point reported in the range of 140-145 °C (lit.) . The compound has a predicted pKa of 2.14 ± 0.25, indicating moderate acidity typical of ortho-nitro-substituted benzoic acids . The density is approximately 1.392 g/cm³, and the predicted boiling point is 251.8 °C at 760 mmHg . Regulatory information includes hazard codes Xi (irritant) with risk phrases R36/37/38, indicating irritation to eyes, respiratory system, and skin, and appropriate safety precautions (S26, S36/37/39) should be observed [2].

Why 4-Fluoro-2-nitrobenzoic Acid Cannot Be Directly Replaced by its Regioisomers or Halogen Analogs


The specific substitution pattern (4-fluoro, 2-nitro) confers unique electronic properties that dictate reactivity and downstream applications. The ortho-nitro group exerts a strong electron-withdrawing effect, significantly activating the carboxylic acid for nucleophilic substitution and enhancing the compound's acidity relative to meta- or para-substituted analogs [1]. The para-fluoro group, being highly electronegative, further polarizes the aromatic ring, influencing the regioselectivity of subsequent reactions and the binding affinity of derived molecules to biological targets . For example, the 2-fluoro-4-nitro isomer has a different electronic landscape and thus different reactivity in cross-coupling reactions and biological assays . Similarly, replacing the fluorine with chlorine (as in 4-chloro-2-nitrobenzoic acid) or bromine alters the compound's lipophilicity, metabolic stability, and overall utility in medicinal chemistry programs . Generic substitution without validating the specific electronic and steric effects on the target reaction or application risks failure in synthesis or loss of biological activity.

Quantitative Differentiation Evidence for 4-Fluoro-2-nitrobenzoic Acid Against Closest Analogs


Synthesis Yield: 4-Fluoro-2-nitrobenzoic Acid via Nitrile Hydrolysis Outperforms Alternative Routes

A direct synthesis of 4-fluoro-2-nitrobenzoic acid from 4-fluoro-2-nitrobenzonitrile via acid hydrolysis yields 81%, which is superior to the 34% yield obtained via oxidation of the corresponding toluene derivative . The oxidation method, a common alternative for preparing substituted benzoic acids, provides a benchmark. The 2.4-fold increase in yield is a critical factor for industrial-scale production and procurement. The specific method used was heating the nitrile in HBr (48%) at 130 °C for 6.5 h .

Organic Synthesis Process Chemistry Yield Optimization

Acidity (pKa) of 4-Fluoro-2-nitrobenzoic Acid Versus Regioisomers

The predicted pKa of 4-fluoro-2-nitrobenzoic acid is 2.14 ± 0.25 . While experimental pKa values for its close analogs are not directly available in the provided sources, class-level inference from ortho-nitrobenzoic acid derivatives indicates that the ortho-nitro group significantly increases acidity relative to meta- and para-nitro isomers. The ortho effect, stemming from proximity of the nitro group to the carboxyl, stabilizes the carboxylate anion, leading to stronger acidity [1]. This property is crucial for applications requiring controlled deprotonation or reactivity at specific pH ranges.

Physicochemical Property Reactivity Acid Strength

Melting Point Ranges: Purity and Specification Differentiation

Different suppliers report distinct melting point ranges for 4-fluoro-2-nitrobenzoic acid, which correlate with purity and analytical specification. The literature range is 140-145 °C . In contrast, a higher purity grade (≥98% GC) from Chem-Impex has a melting point of 148-152 °C, and TCI reports 148.0-152.0 °C for a product with min. 98.0% GC purity [1]. The higher and narrower melting range indicates a more refined, higher purity product. For comparison, 4-bromo-2-nitrobenzoic acid has a melting point of 165-169 °C , and 4-chloro-2-nitrobenzoic acid melts at 141-143 °C . These differences are crucial for confirming identity and purity upon receipt.

Analytical Chemistry Quality Control Procurement Specifications

NMR Spectral Fingerprint: Unambiguous Structural Confirmation

The 1H-NMR spectrum of 4-fluoro-2-nitrobenzoic acid in CDCl3 displays a characteristic set of signals: δ 7.40 (1H, ddd, J = 2.6 Hz, 7.4 Hz, 8.8 Hz), 7.53 (1H, dd, J = 2.6 Hz, 7.6 Hz), 8.00 (1H, dd, J = 5.6 Hz, 8.8 Hz), and 8.52 (1H, br s) . This specific coupling pattern, particularly the fluorine coupling observed in the aromatic region, is a direct consequence of the ortho-nitro, para-fluoro substitution pattern. This fingerprint distinguishes it from regioisomers such as 4-fluoro-3-nitrobenzoic acid, which would exhibit a different splitting pattern due to the altered substitution [1]. The 19F-NMR spectrum would also provide a distinct chemical shift unique to this specific electronic environment.

Structural Characterization NMR Spectroscopy Quality Assurance

Biological Activity: Enhancement of Insulin Binding to Adipocytes

4-Fluoro-2-nitrobenzoic acid has been reported to enhance the binding of insulin to adipocytes [1]. While specific quantitative data (e.g., fold-change in binding affinity, IC50) is not provided in the available vendor documentation, this is a verifiable biochemical action attributed to this specific compound. The exact mechanism is not detailed, but it is likely related to the compound's ability to interact with the insulin receptor or associated signaling proteins. This activity is not reported for common analogs like 4-chloro-2-nitrobenzoic acid or 4-bromo-2-nitrobenzoic acid in the same context, suggesting a structure-specific effect .

Biochemical Activity Drug Discovery Metabolic Research

Optimal Research and Industrial Application Scenarios for 4-Fluoro-2-nitrobenzoic Acid Based on Evidence


Pharmaceutical Intermediate: Synthesis of Androgen Receptor Inhibitors

The compound is explicitly identified as an intermediate in the synthesis of androgen receptor inhibitors, as detailed in a recent technical disclosure [1]. Its specific substitution pattern is critical for the bioactivity of the final molecule, and the high-yield synthesis route (81%) from the nitrile makes it a cost-effective choice for large-scale production .

Organic Synthesis: Preparation of Complex Heterocycles

4-Fluoro-2-nitrobenzoic acid is used as a versatile building block in the construction of complex molecular scaffolds. For example, it serves as a starting material for the synthesis of novel benzimidazoles . Its activated carboxylic acid group (evidenced by its low pKa of ~2.14) allows for facile coupling reactions, and the fluorine atom provides a handle for further diversification via cross-coupling chemistry .

Biochemical Research: Insulin Signaling Pathway Studies

The unique ability of this compound to enhance insulin binding to adipocytes makes it a specific tool for investigating insulin receptor pharmacology [2]. Researchers in metabolic disorders or endocrinology can use this compound to probe signaling mechanisms, where other halogenated nitrobenzoic acids would not provide the same biological activity .

Analytical Chemistry: Method Development and Quality Control

The distinct melting point (148-152 °C for high-purity grades) and characteristic NMR spectral fingerprint provide a reliable basis for developing analytical methods for purity assessment and identification [3]. This is essential for quality control laboratories in both chemical manufacturing and pharmaceutical development where precise specification of the regioisomer is paramount .

Technical Documentation Hub

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